molecular formula C35H44O8 B564259 2,7-Dideacetoxytaxinine J CAS No. 115810-14-5

2,7-Dideacetoxytaxinine J

Cat. No. B564259
M. Wt: 592.729
InChI Key: RIVHKUMNQRHVLQ-WPPRULKUSA-N
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Description

2,7-Dideacetoxytaxinine J is a compound that has been studied for its various properties . It is a diterpenoid inhibitor and its CAS Number is 115810-14-5 .


Physical And Chemical Properties Analysis

2,7-Dideacetoxytaxinine J is a powder that can be stored at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month . Its molecular formula is C35H44O8 .

Scientific Research Applications

Synthesis and Biological Evaluation

2,7-Dideacetoxytaxinine J, derived from 2-deacetoxytaxinine J (DAT-J), has been a subject of interest for its potential in medical applications. A notable study involved the synthesis of a series of DAT-J derivatives which were then evaluated for their activity against human mammary carcinoma MDR cell line MCF7-R. This research identified new taxoids with significant activity, suggesting potential applications in cancer treatment (Botta et al., 2007).

Regio- and Stereospecific Hydroxylation

The chemical modification of 2,7-dideacetoxytaxinine J derivatives, specifically through regio- and stereospecific hydroxylation, has been explored to understand its structural and functional implications. Such modifications have implications for developing more effective derivatives with potential pharmacological applications (Horiguchi et al., 2000).

Anticancer Activity

The anticancer activity of 2-deacetoxytaxinine J (a close relative of 2,7-dideacetoxytaxinine J) and its novel derivatives were studied in vitro and in vivo. These compounds showed significant activity against breast cancer cell lines and induced regression in mammary tumors in animal models, highlighting the potential therapeutic applications of these compounds in cancer treatment (Reddy et al., 2009).

Safety And Hazards

The safety data sheet of 2,7-Dideacetoxytaxinine J contains identification of the substance and details of the supplier of the safety data sheet . It is recommended to refer to this data sheet for comprehensive safety and hazard information.

properties

IUPAC Name

[(1R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44O8/c1-20-27-18-26-19-29(40-22(3)36)21(2)31(34(26,6)7)32(41-23(4)37)33(42-24(5)38)35(27,8)17-16-28(20)43-30(39)15-14-25-12-10-9-11-13-25/h9-15,26-29,32-33H,1,16-19H2,2-8H3/b15-14+/t26-,27-,28+,29+,32-,33+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVHKUMNQRHVLQ-WPPRULKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(CCC(C(=C)C3CC(C2(C)C)CC1OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206647
Record name 5α-Cinnamoyloxy-9α,10β,13α-triacetoxytaxa-4(20)11-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dideacetoxytaxinine J

CAS RN

115810-14-5
Record name 5α-Cinnamoyloxy-9α,10β,13α-triacetoxytaxa-4(20)11-diene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115810-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5α-Cinnamoyloxy-9α,10β,13α-triacetoxytaxa-4(20)11-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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